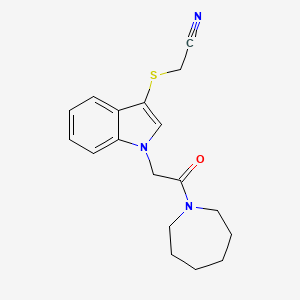
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-1-ylacetonitrile compounds are a class of organic compounds containing a nitrile group attached to an azepane ring . They are used in various chemical reactions due to their unique structure and reactivity .
Molecular Structure Analysis
Azepan-1-ylacetonitrile compounds have a linear formula of C8H14N2 . They contain an azepane ring, which is a seven-membered ring with one nitrogen atom, and a nitrile group, which consists of a carbon triple-bonded to a nitrogen .Chemical Reactions Analysis
Azepan-1-ylacetonitrile compounds can participate in various chemical reactions due to the presence of the nitrile group and the azepane ring . The specific reactions they undergo can depend on the reaction conditions and the presence of other functional groups .Physical And Chemical Properties Analysis
Azepan-1-ylacetonitrile compounds have a molecular weight of approximately 138.21 g/mol . They are typically solid at room temperature .Applications De Recherche Scientifique
Formation and Structural Analysis
Benzazepine Formation from Indoles : Research by Acheson and Bridson (1971, 1972) demonstrated that 1-methylindole reacts with dimethyl acetylenedicarboxylate in acetonitrile to yield dimethyl 1-methylbenz[b]azepine-3,4-dicarboxylate. This compound further reacts to form 2,3-dihydro-2-(3-indolyl) derivatives, with structures confirmed by X-ray diffraction, illustrating a method for creating complex heterocyclic structures through ring expansion and addition reactions (Acheson & Bridson, 1971); (Acheson, Bridson, & Cameron, 1972).
Aza-Piancatelli Rearrangement : The work of Reddy et al. (2012) explored the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This highlights a synthetic pathway for creating complex heterocycles with potential relevance to the synthesis or functionalization of compounds like 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile (Reddy et al., 2012).
Chemiluminescence in Synthetic Pathways : The study on the oxidation of auxin derivatives by Durán et al. (1976) revealed that the thiophenyl ester of indole-3-acetic acid and indole-3-acetonitrile produce chemiluminescence, indicating the potential for unique chemical reactivity and the formation of intermediate compounds during oxidative processes (Durán et al., 1976).
Ring Opening of Epoxides and Aziridines : Research by Sabitha et al. (2002) on the ring opening of epoxides and aziridines with sodium azide in aqueous acetonitrile illustrates a method for synthesizing β-azido alcohols and amines. This method's regioselectivity and efficiency highlight the potential utility in the synthesis or modification of complex organic molecules, potentially including the compound of interest (Sabitha et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c19-9-12-23-17-13-21(16-8-4-3-7-15(16)17)14-18(22)20-10-5-1-2-6-11-20/h3-4,7-8,13H,1-2,5-6,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWOJYYZDCMECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

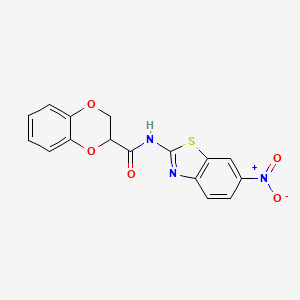
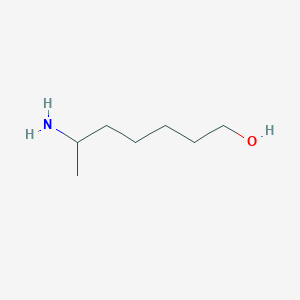

![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2683273.png)
![4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2683275.png)
![2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid](/img/structure/B2683276.png)
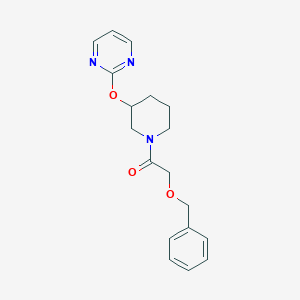
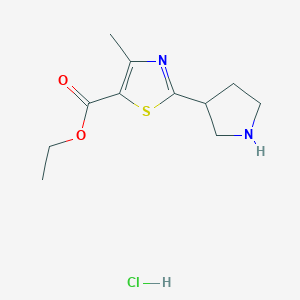

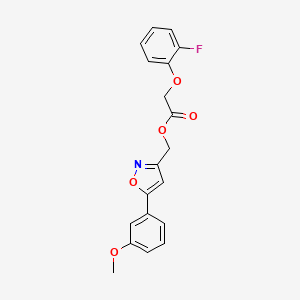
![8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2683285.png)
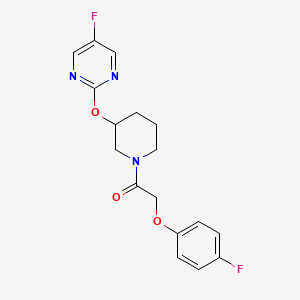
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2683287.png)
